molecular formula C5H12N2 B1201933 Cyclopentane-1,2-diamine CAS No. 41330-23-8

Cyclopentane-1,2-diamine

Cat. No.: B1201933
CAS No.: 41330-23-8
M. Wt: 100.16 g/mol
InChI Key: MYJQGGALXPHWLV-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 2 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility.

Synthetic Routes and Reaction Conditions:

    Diastereoselective Synthesis: One method involves the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.

    Classical Synthesis: Traditional methods for synthesizing trans-cyclopentane-1,2-diamine involve the reduction of cyclopentane-1,2-dione followed by amination.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the reaction conditions.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents on the amino groups.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Comparison with Similar Compounds

Cyclopentane-1,2-diamine can be compared with other similar compounds, such as:

Uniqueness:

Properties

IUPAC Name

cyclopentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGGALXPHWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41330-23-8
Record name 1,2-Cyclopentanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes trans-cyclopentane-1,2-diamine a valuable building block in chemistry?

A1: Despite its historical obscurity, trans-cyclopentane-1,2-diamine has garnered renewed interest as a chiral scaffold for various applications. Its rigid structure and two chiral centers make it ideal for designing ligands, receptors, and biologically active compounds. [, , ]

Q2: Why was trans-cyclopentane-1,2-diamine considered a "forgotten diamine" for a long time?

A2: Three main factors contributed to its limited use: lack of commercial availability, inherent instability, and complex synthesis methods. []

Q3: How has the synthesis of trans-cyclopentane-1,2-diamine been improved recently?

A3: Recent advances have made its synthesis more accessible and efficient. One notable method utilizes a double Curtius rearrangement, providing a rapid route with minimal purification steps. [, ]

Q4: Can you elaborate on the role of biocatalysis in synthesizing optically active cyclopentane-1,2-diamine derivatives?

A4: Biocatalytic approaches, specifically employing lipases, offer efficient routes to optically active derivatives. For instance, lipase-B from Candida antarctica enables the kinetic resolution of racemic trans-cyclopentane-1,2-diamines via enantioselective acylation reactions. [, , ] Careful selection of alkyl substituents and derivatization strategies further enhances the process.

Q5: How does the stereochemistry of this compound affect its applications?

A5: The cis and trans isomers of this compound exhibit distinct properties. For example, computational studies on hypervalent diammonium cation-radicals reveal that the cis isomer readily eliminates dihydrogen due to a dipolar interaction between the ammonium groups, while the trans isomer undergoes spontaneous dissociation. []

Q6: Can you provide an example of a specific application for trans-cyclopentane-1,2-diamine derivatives?

A6: One application is in asymmetric epoxidation reactions. Enantiopure trans-cyclopentane-1,2-diamine serves as a key component in synthesizing chiral salen ligands. These ligands, when complexed with metals like chromium or manganese, act as efficient oxygen transfer agents for asymmetric epoxidation of alkenes. []

Q7: How does trans-cyclopentane-1,2-diamine contribute to the development of helical foldamers?

A7: Researchers have successfully incorporated (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) to create novel helical oligomers. [] These oligomers demonstrate specific helical orientations depending on the stereochemistry of the CPDA unit, with the (S,S) tetramer adopting a right-handed (P) helix and the (R,R) tetramer forming a left-handed (M) helix in solution.

Q8: Are there any studies investigating the interaction of this compound with metal ions?

A8: Yes, research shows that aminopolycarboxylates derived from this compound, like cdta4– (H4cdta = this compound-NNN′N′-tetra-acetic acid), display specific effects on the mercury(II)-assisted chloride aquation of certain cobalt complexes. [] This highlights the potential of this diamine in influencing metal-ligand interactions.

Q9: Are there alternative synthetic routes to access specific diastereomers of this compound derivatives?

A9: Yes, diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been achieved through organophotoredox-catalyzed [3 + 2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides. [] This method offers an alternative to traditional approaches and expands the synthetic toolbox for accessing specific diastereomers.

Q10: Has trans-cyclopentane-1,2-diamine been used in developing analytical tools?

A10: Indeed, a pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown promise as a chiral shift reagent for carboxylic acids. [] This application demonstrates the versatility of this diamine in advancing analytical techniques.

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